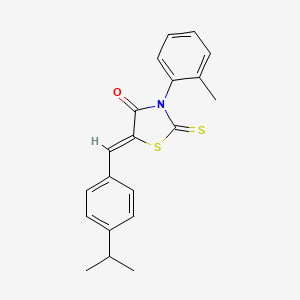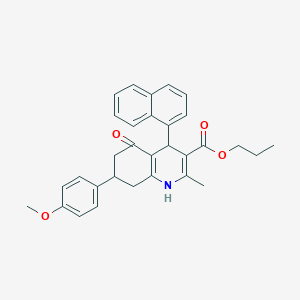![molecular formula C14H23NO2 B5197538 N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine, also known as MPBP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBP is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, cognition, and pain perception. As such, MPBP has the potential to be used in a wide range of research areas, including neuroscience, pharmacology, and psychology.
Mécanisme D'action
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When N-[3-(4-methoxyphenoxy)propyl]-1-butanamine binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin and dopamine. These neurotransmitters play a key role in regulating mood, cognition, and pain perception.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects. In animal models, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been shown to reduce anxiety and depression-like behaviors, increase social interaction, and improve cognitive function. N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has also been shown to have analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-methoxyphenoxy)propyl]-1-butanamine in scientific research is its selectivity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor specifically, without interference from other receptors. However, one limitation of using N-[3-(4-methoxyphenoxy)propyl]-1-butanamine is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving N-[3-(4-methoxyphenoxy)propyl]-1-butanamine. One area that is currently being explored is the potential use of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine as a therapeutic agent for anxiety and depression. Other areas of research include the study of the effects of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine on pain perception and cognition, as well as the development of more selective agonists for the 5-HT1A receptor. Overall, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine involves several steps, including the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with 1-bromo-butane to form the final product, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine. The synthesis of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been used extensively in scientific research to study the 5-HT1A receptor and its effects on various physiological processes. One area of research where N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been particularly useful is in the study of anxiety and depression. Studies have shown that N-[3-(4-methoxyphenoxy)propyl]-1-butanamine can reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a therapeutic agent for these conditions.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-5-12-17-14-8-6-13(16-2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZWPBQRDJOGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]phosphonate](/img/structure/B5197460.png)
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5197484.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)


![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5197526.png)
![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5197530.png)
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)